molecular formula C17H16ClNO5 B1219254 1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride CAS No. 121211-17-4

1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride

Cat. No.: B1219254
CAS No.: 121211-17-4
M. Wt: 349.8 g/mol
InChI Key: UANLLOZFEHEITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound is particularly notable for its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 9,10-anthracenedione.

    Aminomethylation: The 3-position is then functionalized with an aminomethyl group, which involves the reaction with formaldehyde and an amine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and their derivatives.

    Substitution: Various substituted anthracenedione derivatives.

Scientific Research Applications

1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.

    Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The compound exerts its effects primarily through:

    DNA Intercalation: It intercalates into DNA, disrupting the replication and transcription processes.

    Enzyme Inhibition: Inhibits topoisomerase enzymes, leading to DNA damage and cell death.

    Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, causing oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1,4-dihydroxy-: Known for its use in dyes and pigments.

    9,10-Anthracenedione, 1-amino-2-methyl-: Used in the synthesis of disperse dyes.

    9,10-Anthracenedione, 1-hydroxy-: Utilized in various chemical reactions and as a precursor for other compounds.

Uniqueness

1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to intercalate DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.

Properties

CAS No.

121211-17-4

Molecular Formula

C17H16ClNO5

Molecular Weight

349.8 g/mol

IUPAC Name

1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C17H15NO5.ClH/c19-5-4-18-8-9-6-11-15(13(21)7-9)17(23)14-10(16(11)22)2-1-3-12(14)20;/h1-3,6-7,18-21H,4-5,8H2;1H

InChI Key

UANLLOZFEHEITH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO.Cl

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO.Cl

121211-17-4

Synonyms

3-(2-hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone
SK 31694
SK-31694

Origin of Product

United States

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